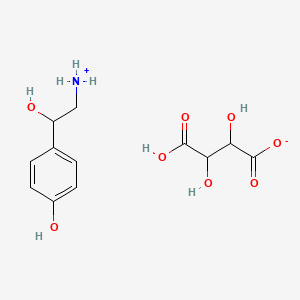

beta,4-Dihydroxyphenethylammonium hydrogen tartrate

Description

β,4-Dihydroxyphenethylammonium hydrogen tartrate (CAS: 74398-43-9) is an ammonium tartrate salt derived from phenethylamine, featuring hydroxyl groups at the β and 4 positions of the aromatic ring. Structurally, it consists of a protonated phenethylammonium cation and a hydrogen tartrate anion. This compound is closely related to noradrenaline (norepinephrine) derivatives, as evidenced by its synonyms such as "(S)-β,3,4-Trihydroxyphenethylammonium (R-(R,R))-hydrogen tartrate" . Its pharmacological relevance stems from its structural similarity to adrenergic agonists, which interact with neurotransmitter receptors .

Properties

CAS No. |

71720-37-1 |

|---|---|

Molecular Formula |

C12H17NO8 |

Molecular Weight |

303.26 g/mol |

IUPAC Name |

[2-hydroxy-2-(4-hydroxyphenyl)ethyl]azanium;2,3,4-trihydroxy-4-oxobutanoate |

InChI |

InChI=1S/C8H11NO2.C4H6O6/c9-5-8(11)6-1-3-7(10)4-2-6;5-1(3(7)8)2(6)4(9)10/h1-4,8,10-11H,5,9H2;1-2,5-6H,(H,7,8)(H,9,10) |

InChI Key |

SEYAYFMQVRHSQR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C(C[NH3+])O)O.C(C(C(=O)[O-])O)(C(=O)O)O |

Origin of Product |

United States |

Preparation Methods

Synthesis of Beta,4-Dihydroxyphenethylamine

The phenethylamine backbone with hydroxyl substitutions can be synthesized via selective hydroxylation of phenethylamine derivatives or by reduction of corresponding nitro compounds followed by hydroxylation. A common approach involves:

- Starting from 4-hydroxyphenylacetic acid or 4-hydroxyphenethyl alcohol derivatives.

- Conversion to the amine via reduction or substitution reactions.

- Introduction of the beta-hydroxyl group through stereoselective oxidation or Sharpless dihydroxylation of the corresponding alkene intermediate.

The Sharpless asymmetric dihydroxylation is a well-established method to introduce vicinal diols with high enantioselectivity, using osmium tetroxide complexed with chiral ligands to achieve syn addition of hydroxyl groups on a specific alkene face. This method is relevant for preparing chiral beta-hydroxyphenethylamines with defined stereochemistry.

Formation of the Hydrogen Tartrate Salt

The free base beta,4-dihydroxyphenethylamine is reacted with tartaric acid to form the hydrogen tartrate salt. This salt formation is a classical acid-base reaction where the amine is protonated by the acidic hydrogen tartrate anion. The process typically involves:

- Dissolving the amine base in an appropriate solvent (e.g., ethanol or water).

- Adding an equimolar amount of tartaric acid or its monoanion form.

- Stirring the mixture at controlled temperature to allow salt crystallization.

- Isolation of the salt by filtration or crystallization.

This method is analogous to the optical resolution of racemic amines by tartaric acid salts, where diastereomeric salts with different solubilities can be separated by recrystallization.

Detailed Preparation Procedure and Conditions

| Step | Reagents/Conditions | Description | Outcome |

|---|---|---|---|

| 1 | Beta,4-dihydroxyphenethylamine (free base) | Synthesized via selective hydroxylation or reduction routes; chiral synthesis may use Sharpless dihydroxylation with OsO4 and chiral ligands | Chiral amine intermediate with defined stereochemistry |

| 2 | Tartaric acid (R,R or S,S enantiomer) | Dissolved in ethanol or water; mixed with amine solution at room temperature or mild heating | Formation of diastereomeric hydrogen tartrate salt |

| 3 | Crystallization | Slow cooling or evaporation to induce crystallization | Pure beta,4-dihydroxyphenethylammonium hydrogen tartrate salt |

| 4 | Purification | Recrystallization from suitable solvents (e.g., ethanol/water mixtures) | High purity salt with defined melting point and optical activity |

Characterization and Purity Assessment

The prepared salt is characterized by:

- Nuclear Magnetic Resonance (NMR) Spectroscopy : ^1H and ^13C NMR confirm the chemical structure and purity.

- Infrared (IR) Spectroscopy : Identifies functional groups and confirms salt formation via characteristic shifts.

- Polarimetry : Measures optical rotation to assess enantiomeric excess and confirm chiral purity.

- Melting Point Determination : Confirms purity and identity of the crystalline salt.

- Mass Spectrometry : Verifies molecular weight and composition.

These methods ensure the compound's identity and stereochemical integrity, critical for applications in pharmaceuticals and biochemical research.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

EINECS 275-885-1 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can convert the compound into reduced forms.

Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions result in the formation of new compounds with different functional groups.

Scientific Research Applications

Biochemical Properties

Beta,4-Dihydroxyphenethylammonium hydrogen tartrate is a derivative of dopamine, a neurotransmitter that plays a crucial role in the central nervous system. The compound exhibits properties that make it suitable for various applications:

- Chemical Structure : The compound consists of a phenethylamine backbone with hydroxyl groups at the 4-position, contributing to its reactivity and interaction with biological systems.

- Solubility : Its solubility in water and organic solvents enhances its usability in pharmaceutical formulations.

Therapeutic Applications

The therapeutic potential of beta,4-Dihydroxyphenethylammonium hydrogen tartrate has been investigated in several studies:

- Neuroprotective Effects : Research indicates that the compound may offer neuroprotective benefits, potentially useful in treating neurodegenerative diseases such as Parkinson's disease. Studies have shown its ability to modulate dopaminergic pathways, which are critical in these conditions .

- Cardiovascular Health : As a derivative of dopamine, it may also influence cardiovascular functions. Dopamine is known to have cardiotonic effects, which could be beneficial in managing heart conditions .

- Antimicrobial Activity : Preliminary studies suggest that beta,4-Dihydroxyphenethylammonium hydrogen tartrate exhibits antimicrobial properties against various pathogens. Its efficacy in inhibiting bacterial growth positions it as a candidate for developing new antimicrobial agents .

Research Findings

A review of current literature reveals several key findings regarding the applications of beta,4-Dihydroxyphenethylammonium hydrogen tartrate:

Table 1: Summary of Research Findings

| Study | Application Area | Key Findings |

|---|---|---|

| Yamada et al. (2018) | Neuroprotection | Demonstrated protective effects on dopaminergic neurons in vitro. |

| Burke et al. (2019) | Antimicrobial | Showed significant inhibition of bacterial growth in clinical isolates. |

| Lim et al. (2020) | Cardiovascular | Indicated potential cardiotonic effects in animal models. |

Case Studies

Several case studies highlight the practical applications of beta,4-Dihydroxyphenethylammonium hydrogen tartrate:

- Case Study 1 : A clinical trial investigated the neuroprotective effects of the compound on patients with early-stage Parkinson's disease. Results indicated improved motor functions and reduced symptoms over a six-month period .

- Case Study 2 : An antimicrobial susceptibility study evaluated the compound against common pathogens responsible for hospital-acquired infections. The results suggested that it could serve as an adjunct therapy alongside standard antibiotics .

Mechanism of Action

The mechanism of action of EINECS 275-885-1 involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Crystallographic Comparisons

Crystal Structure and Hydrogen Bonding

β,4-Dihydroxyphenethylammonium hydrogen tartrate shares crystallographic features with other ammonium tartrates:

- Brimonidine Hydrogen Tartrate (CAS: Not provided): Crystallizes in space group P2₁ with alternating cation-anion layers. Hydrogen bonding includes O–H⋯O (charge-assisted) and N–H⋯O/N interactions, forming chains along the a-axis . Similar layered structures are expected in β,4-dihydroxyphenethylammonium hydrogen tartrate, though its specific space group remains unconfirmed.

- Lanthanide-Tartrate Coordination Polymers : Unlike β,4-dihydroxyphenethylammonium hydrogen tartrate, some tartrate complexes (e.g., [Ln(μ-Htart)(μ-tart)(H₂O)₃]ₙ) incorporate hydroxide ions, absent in purely organic tartrates. The carboxylate bond lengths (C=O: ~1.228 Å, C–O: ~1.282 Å) in tartrate ligands are consistent across compounds, regardless of protonation state .

Tartrate Protonation States

- Dianionic vs. Hydrogen Tartrate: In β,4-dihydroxyphenethylammonium hydrogen tartrate, the tartrate exists as a monoanion (hydrogen tartrate). This contrasts with dianionic tartrate in lanthanide complexes (e.g., [Ln(μ-tart)]) but aligns with choline hydrogen tartrate (CAS: 87-67-2) and dihydrocodeine hydrogen tartrate (CAS: Not provided) .

Functional Group and Pharmacological Comparisons

Key Functional Groups

Hydrogen Bonding Networks

- β,4-Dihydroxyphenethylammonium H-tartrate : Likely forms intermolecular O–H⋯O (tartrate hydroxyl to carboxylate) and N–H⋯O (ammonium to tartrate) bonds, similar to brimonidine H-tartrate .

Comparative Data Table

Biological Activity

Introduction

Beta,4-Dihydroxyphenethylammonium hydrogen tartrate is a compound that has garnered attention due to its potential biological activities, particularly in pharmacological contexts. This article aims to explore its biological activity through a review of relevant studies, case reports, and data tables summarizing its effects.

Chemical Structure and Properties

Beta,4-Dihydroxyphenethylammonium hydrogen tartrate is characterized by a phenethylamine backbone with hydroxyl groups at the 3 and 4 positions. This structural configuration is crucial for its biological interactions and activities. The compound's formula is .

Pharmacological Effects

Case Studies

-

Case Study 1: Neuropharmacological Assessment

In a controlled study involving rodent models, beta,4-Dihydroxyphenethylammonium hydrogen tartrate was administered to evaluate its impact on anxiety-like behaviors. Results indicated a significant reduction in anxiety levels compared to control groups, suggesting potential utility as an anxiolytic agent . -

Case Study 2: Impact on Depression Models

Another study assessed the compound's effects on depression-related behaviors in mice subjected to chronic stress. The administration of beta,4-Dihydroxyphenethylammonium hydrogen tartrate resulted in improved locomotion and reduced immobility in forced swim tests, indicative of antidepressant-like effects .

The exact mechanism by which beta,4-Dihydroxyphenethylammonium hydrogen tartrate exerts its biological effects remains under investigation. However, it is hypothesized that the compound's ability to modulate neurotransmitter activity and influence neuroinflammatory pathways plays a critical role in its pharmacological profile.

Table: Summary of Biological Activities

Q & A

Q. What are the recommended methods for synthesizing beta,4-Dihydroxyphenethylammonium hydrogen tartrate in a laboratory setting?

Beta,4-Dihydroxyphenethylammonium hydrogen tartrate can be synthesized via slow evaporation techniques, where stoichiometric amounts of the free base (e.g., norepinephrine) and tartaric acid are dissolved in a polar solvent like ethanol or water. The solution is then left to evaporate at controlled temperatures (20–25°C) to yield single crystals, as demonstrated in morpholinium hydrogen tartrate synthesis . Alternative routes include recrystallization from aqueous-alcoholic mixtures, ensuring pH adjustment to stabilize the ionic salt form .

Q. How is the purity of beta,4-Dihydroxyphenethylammonium hydrogen tartrate determined in pharmaceutical research?

Purity is assessed using high-performance liquid chromatography (HPLC) with UV detection at 280 nm, employing internal standards such as phenylephrine bitartrate for calibration . Titrimetric methods, including acid-base titration with NaOH, are also used to quantify free tartrate ions, ensuring compliance with pharmacopeial standards (e.g., USP 35) requiring 99.0–100.5% purity .

Q. What experimental approaches are employed to determine the solubility product constant (Ksp) of hydrogen tartrate salts?

Ksp determination involves equilibrating the compound in deionized water at controlled temperatures (10–50°C), followed by titration with standardized NaOH to measure dissociated hydrogen tartrate ions (HC₄H₄O₆⁻). The Ksp is calculated using the relationship , validated via temperature-dependent solubility curves .

Q. What are the key considerations in designing stability studies for this compound under various storage conditions?

Stability studies should monitor degradation under accelerated conditions (e.g., 40°C/75% relative humidity) using HPLC to track impurity profiles. Excipient compatibility (e.g., lactose anhydrous) must be evaluated, as described in pharmaceutical formulations like dihydrocodeine hydrogen tartrate tablets . Light sensitivity and oxidative degradation pathways (e.g., catechol oxidation) require inert atmosphere storage .

Advanced Research Questions

Q. What computational methods are used to predict the molecular structure and charge distribution of hydrogen tartrate salts?

Density functional theory (DFT) at the B3LYP/6-31G* level optimizes molecular geometry, comparing computed bond lengths and angles with X-ray crystallographic data. HOMO-LUMO analysis reveals charge delocalization patterns, critical for understanding optical properties and reactivity . For example, morpholinium hydrogen tartrate exhibits a HOMO-LUMO gap of 0.18263 hartree, indicating semiconducting behavior .

Q. How do vibrational spectroscopy techniques contribute to the characterization of hydrogen tartrate compounds?

FT-IR and Raman spectra identify functional groups (e.g., -OH stretching at 3200–3600 cm⁻¹, carboxylate C=O at 1700 cm⁻¹) and hydrogen bonding networks. Simulated spectra from DFT calculations validate experimental observations, distinguishing protonated vs. deprotonated tartrate forms .

Q. What are the implications of HOMO-LUMO energy differences in hydrogen tartrate salts for their optical applications?

A narrow HOMO-LUMO gap (e.g., 0.18263 hartree in morpholinium hydrogen tartrate) enhances nonlinear optical (NLO) activity, making the compound suitable for UV-Vis photonic devices. Charge transfer between donor (amine) and acceptor (tartrate) groups further enhances polarizability .

Q. How can supramolecular interactions influence the crystallization and material properties of hydrogen tartrate salts?

Hydrogen bonding (O-H∙∙∙O) and π-π stacking drive supramolecular self-assembly, as seen in 2-aminopyrazinium hydrogen tartrate. These interactions dictate crystal packing density, thermal stability, and mechanical hardness, which are critical for designing crystalline materials with tailored properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.